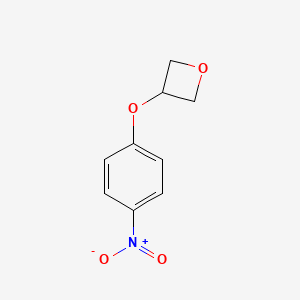

3-(4-Nitrophenoxy)oxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSQLDJAEWYVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308754 | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356114-04-9 | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-(4-Nitrophenoxy)oxetane

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenoxy)oxetane

Executive Summary

The oxetane ring has become a highly valuable structural motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[1][2][3] As a bioisostere for commonly used groups like gem-dimethyl and carbonyls, the incorporation of an oxetane can significantly improve aqueous solubility, metabolic stability, and lipophilicity.[1][2][4] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of this compound, a key building block for the elaboration of more complex, pharmaceutically relevant molecules. We present a field-proven protocol based on the Williamson ether synthesis, detailing the underlying chemical principles, step-by-step experimental procedures, and a full suite of analytical characterization techniques. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel chemical entities for drug discovery.

Introduction: The Strategic Value of the Oxetane Moiety

The Oxetane Ring in Medicinal Chemistry

The four-membered saturated ether, oxetane, possesses a unique combination of properties that make it an attractive component in drug design.[4][5][6] Its significant ring strain (approx. 106 kJ/mol) and the polarity imparted by the oxygen atom result in a compact, non-lipophilic, and metabolically robust scaffold.[3] Unlike its carbocyclic analog, cyclobutane, the oxetane ring is relatively planar.[3] These features allow it to serve as an effective surrogate for other functional groups:

-

Carbonyl Bioisostere: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the properties of a carbonyl group but without the associated metabolic liabilities (e.g., ketone reduction).[2][3]

-

gem-Dimethyl Bioisostere: Oxetane can occupy a similar chemical space as a gem-dimethyl group, providing steric bulk while simultaneously improving aqueous solubility—a critical parameter in drug development.[4][7]

The strategic introduction of oxetanes into lead compounds has led to FDA-approved drugs such as Paclitaxel (Taxol) and Orlistat, underscoring the scaffold's therapeutic importance.[3]

Rationale for this compound as a Building Block

This compound is a versatile synthetic intermediate. The 4-nitrophenyl group provides a site for further chemical modification; for instance, the nitro group can be readily reduced to an aniline, which can then be functionalized through a wide array of well-established chemical transformations (e.g., amide coupling, sulfonylation, diazotization). The ether linkage is generally stable, allowing for selective manipulation of the nitro group. This positions the title compound as a valuable starting material for creating libraries of novel 3-aryloxyoxetane derivatives for screening in drug discovery programs.

Synthesis Methodology

The preparation of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variation of the classical Williamson ether synthesis.[8][9][10]

Synthetic Strategy: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely used method for forming ether linkages, typically involving the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[8][9][11] For the synthesis of aryl ethers, this strategy is adapted. The reaction proceeds via the attack of an alkoxide (or phenoxide) on an electrophilic partner.

In our target synthesis, we have two logical disconnection approaches:

-

4-Nitrophenoxide reacting with a 3-halooxetane.

-

Oxetan-3-olate reacting with an activated aryl halide (e.g., 4-fluoronitrobenzene).

The second approach is mechanistically favored. The strong electron-withdrawing nature of the nitro group at the para position activates the aromatic ring toward nucleophilic attack, making substrates like 4-fluoronitrobenzene highly susceptible to displacement of the fluoride by a nucleophile. This SNAr pathway is a highly efficient and common method for constructing aryl ethers.

Reaction Mechanism

The synthesis proceeds in two key steps:

-

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of oxetan-3-ol. This step is irreversible and generates the potent oxetan-3-olate nucleophile.

-

Nucleophilic Aromatic Substitution (SNAr): The resulting alkoxide attacks the carbon atom bearing the leaving group (fluoride) on the 4-fluoronitrobenzene ring. This attack is the rate-determining step and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. Subsequently, the leaving group (F⁻) is eliminated, restoring aromaticity and yielding the final product, this compound.

Diagram 1: SNAr Mechanism for Synthesis

Caption: SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (fume hood).

Reagents and Materials:

-

Oxetan-3-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Fluoronitrobenzene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, oil bath

Procedure:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add oxetan-3-ol (1.0 eq). Dissolve it in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution. The use of a strong, irreversible base like NaH ensures complete formation of the alkoxide, driving the reaction to completion.[10]

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Aryl Halide Addition: Cool the reaction mixture back to 0 °C. Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF dropwise. Causality Note: A polar aprotic solvent like DMF is chosen because it solvates the sodium cation but poorly solvates the alkoxide anion, thereby increasing its nucleophilicity and accelerating the SNAr reaction.[10]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[12][13][14]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes) is typically effective.

-

Procedure: The crude oil is adsorbed onto a small amount of silica gel, loaded onto the column, and eluted with the mobile phase. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound (C₉H₉NO₄, Molecular Weight: 195.17 g/mol ).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected spectra are highly predictable due to the molecule's symmetry.

¹H NMR (Proton NMR): The spectrum will show distinct signals for the oxetane ring protons and the aromatic protons.

-

Aromatic Region: The 4-nitrophenyl group will display a classic AA'BB' system due to symmetry. Two doublets are expected, each integrating to 2 protons. The protons ortho to the nitro group will be downfield (further deshielded) compared to the protons ortho to the oxetane ether oxygen.

-

Oxetane Region: The oxetane ring protons will appear as a set of multiplets. The proton at the C3 position (methine) will be coupled to the four protons at the C2 and C4 positions. The four methylene protons on C2 and C4 are diastereotopic and will likely appear as two distinct multiplets, each integrating to 2 protons.

| Table 1: Predicted ¹H NMR Data (in CDCl₃) | ||||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.25 | Doublet (d) | 2H | ~9.0 | Ar-H (ortho to NO₂) |

| ~7.05 | Doublet (d) | 2H | ~9.0 | Ar-H (ortho to O-oxetane) |

| ~5.20 | Quintet or Multiplet | 1H | O-CH (Oxetane C3) | |

| ~4.95 | Triplet or Multiplet | 2H | CH₂ (Oxetane C2/C4) | |

| ~4.75 | Triplet or Multiplet | 2H | CH₂ (Oxetane C2/C4) |

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon environments.

-

Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) will be distinct, as will the two carbons bearing protons.

-

Oxetane Carbons: Two signals are expected for the oxetane ring: one for the methine carbon (C3) and one for the two equivalent methylene carbons (C2 and C4).

| Table 2: Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | Ar-C -O (ipso-ether) |

| ~142.0 | Ar-C -NO₂ (ipso-nitro) |

| ~126.0 | Ar-C H (ortho to NO₂) |

| ~115.0 | Ar-C H (ortho to O-oxetane) |

| ~74.0 | C H₂ (Oxetane C2/C4) |

| ~68.0 | O-C H (Oxetane C3) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum should be dominated by strong absorptions corresponding to the nitro group and the ether linkage.

| Table 3: Key IR Absorption Bands | ||

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1520 & ~1345 | Strong, Sharp | Asymmetric & Symmetric N-O stretch (NO₂ group) |

| ~1250 | Strong | Aryl-O-C stretch (Aryl ether) |

| ~980 | Strong | C-O-C symmetric stretch (Oxetane ring breathing) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600 & ~1490 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is a suitable method.

-

Expected Ion: The primary ion observed in positive mode would be the sodium adduct [M+Na]⁺ at m/z 218.1. The protonated molecule [M+H]⁺ at m/z 196.1 may also be observed.

-

Molecular Ion (EI): In Electron Impact (EI) ionization, the molecular ion [M]⁺• would be observed at m/z 195.1.

Safety, Handling, and Storage

4.1 Hazard Assessment:

-

Nitroaromatics: Aromatic nitro compounds are potentially toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[16][17] They should be handled with appropriate caution.

-

Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.

-

Solvents: DMF is a combustible liquid and a suspected teratogen. Ethyl acetate and hexanes are flammable. All solvents should be handled in a well-ventilated fume hood.

4.2 Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is mandatory at all times.

4.3 Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

Conclusion and Future Outlook

This guide has detailed a reliable and robust method for the synthesis of this compound via a Williamson ether synthesis (SNAr) approach. The comprehensive characterization protocol, including NMR, IR, and MS, provides a clear framework for verifying the structure and purity of the final product. The successful synthesis of this compound provides medicinal chemists with a valuable and versatile building block. Future work will undoubtedly focus on the derivatization of the nitro group to generate novel libraries of oxetane-containing compounds for biological screening, further expanding the role of this important heterocyclic scaffold in the development of next-generation therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1356114-04-9|this compound|BLDpharm [bldpharm.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)oxetane: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-(4-nitrophenoxy)oxetane, a heterocyclic compound of increasing interest to the pharmaceutical and chemical research communities. The oxetane motif, a four-membered cyclic ether, is a valuable structural unit in medicinal chemistry, prized for its ability to modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity. This document details the chemical structure, predicted physicochemical and spectroscopic properties, and a robust, field-proven synthetic protocol for this compound. Furthermore, it explores the compound's chemical reactivity, stability, and its potential applications as a versatile building block in drug discovery and as a tool for chemical biology. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of substituted oxetanes in their work.

The Oxetane Motif in Modern Drug Discovery

The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a highly valued scaffold in medicinal chemistry.[1][2] Its rise in prominence is attributed to a unique combination of structural and physicochemical properties that address common challenges in drug design. The inherent ring strain of approximately 25.5 kcal/mol, while significant, results in a surprisingly stable entity under physiological and many synthetic conditions.[1] This strain contributes to a nearly planar, rigid conformation that can favorably orient substituents and reduce the entropic penalty of binding to biological targets.[3]

Key attributes that make oxetanes attractive include:

-

Polarity and Solubility: The oxygen atom acts as a strong hydrogen bond acceptor, often more effective than other cyclic ethers or even carbonyl groups, which can significantly enhance the aqueous solubility of a parent molecule.[1][3]

-

Metabolic Stability: Oxetanes are often used as bioisosteric replacements for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. Their incorporation can block sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[1][2]

-

Lipophilicity Modulation: The introduction of an oxetane can lower a compound's lipophilicity (LogP), a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Vectorial Exit: The polar nature of the oxetane can provide a "vector" for a molecule to exit a lipophilic binding pocket and engage with the aqueous solvent, a desirable trait for improving pharmacokinetic properties.

This compound: An Overview

This compound (CAS No. 1356114-04-9) is a bifunctional organic molecule that combines the desirable oxetane core with a 4-nitrophenyl group.[][6][7] This structure makes it a valuable intermediate and building block. The oxetane moiety provides the aforementioned benefits of solubility and metabolic stability, while the 4-nitrophenoxy group serves as a versatile chemical handle. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an aniline, which opens up a vast chemical space for further derivatization via amide couplings, sulfonamide formation, and other amine-based chemistries.

Caption: Chemical structure of this compound.

Molecular Structure and Physicochemical Properties

Chemical Identifiers and Descriptors

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1356114-04-9 | [][6][7] |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1COC1OC2=CC=C(--INVALID-LINK--[O-])C=C2 | PubChem |

Predicted Spectroscopic Characteristics

While experimental spectra for this specific compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from analogous structures.[8][9]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

Aromatic Protons: Two distinct doublets are expected for the AA'BB' system of the 1,4-disubstituted benzene ring.

-

δ ≈ 8.20 ppm (d, J ≈ 9.0 Hz, 2H, Ar-H ortho to NO₂). These protons are deshielded by the strong electron-withdrawing effect of the nitro group.

-

δ ≈ 7.00 ppm (d, J ≈ 9.0 Hz, 2H, Ar-H ortho to ether oxygen). These protons are shielded relative to the other pair due to the electron-donating character of the ether oxygen.

-

-

Oxetane Protons: The oxetane ring protons will present a more complex pattern.

-

δ ≈ 5.20 - 5.40 ppm (m, 1H, -O-CH-). The methine proton at the C3 position is deshielded by the adjacent ether oxygen.

-

δ ≈ 4.80 - 5.00 ppm (m, 4H, -CH₂-O-CH₂-). The four methylene protons at the C2 and C4 positions will likely appear as a complex multiplet due to coupling with the C3 proton and with each other.

-

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

Aromatic Carbons:

-

δ ≈ 162 ppm (quaternary C-O).

-

δ ≈ 142 ppm (quaternary C-NO₂).

-

δ ≈ 126 ppm (CH ortho to NO₂).

-

δ ≈ 116 ppm (CH ortho to C-O).

-

-

Oxetane Carbons:

-

δ ≈ 74 ppm (CH₂ carbons, C2 and C4).

-

δ ≈ 68 ppm (CH carbon, C3).

-

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

-

N-O Stretch (NO₂): Strong, characteristic asymmetric and symmetric stretches at ≈ 1520 cm⁻¹ and ≈ 1345 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): Strong, sharp band at ≈ 1250 cm⁻¹.

-

C-O-C Stretch (Oxetane): Characteristic band at ≈ 980 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

Synthesis and Purification

The most logical and efficient route to this compound is via a nucleophilic aromatic substitution (SNAᵣ) reaction, a variant of the Williamson ether synthesis.[10][11][12][13] This strategy leverages the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group (like fluoride) by the alkoxide of oxetan-3-ol.

Retrosynthetic Analysis

The retrosynthetic analysis points to two readily available starting materials: oxetan-3-ol and 1-fluoro-4-nitrobenzene. The Williamson ether synthesis provides a direct and high-yielding connection.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol

Reaction: Oxetan-3-ol + 1-Fluoro-4-nitrobenzene → this compound

Rationale: This protocol employs sodium hydride, a strong, non-nucleophilic base, to deprotonate the secondary alcohol of oxetan-3-ol, forming the corresponding sodium alkoxide in situ.[10] The resulting nucleophile then attacks the electron-deficient carbon of 1-fluoro-4-nitrobenzene. Fluoride is an excellent leaving group in SₙAr reactions. Anhydrous dimethylformamide (DMF) is chosen as the solvent due to its high polarity, aprotic nature, and ability to solvate the sodium cation, thereby enhancing the nucleophilicity of the alkoxide.

Materials:

-

Oxetan-3-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1-Fluoro-4-nitrobenzene

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Solvent Addition: Suspend the NaH in anhydrous DMF under a nitrogen atmosphere.

-

Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of oxetan-3-ol (1.0 equivalent) in anhydrous DMF dropwise via a syringe over 20-30 minutes. Caution: Hydrogen gas is evolved.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

SₙAr Reaction: Cool the reaction mixture back to 0 °C. Add a solution of 1-fluoro-4-nitrobenzene (1.05 equivalents) in anhydrous DMF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Purification and Characterization Workflow

A systematic workflow is critical for obtaining and validating the final product.

Caption: Post-synthesis workflow for purification and characterization.

Chemical Reactivity and Stability

Reactivity of the Oxetane Ring

The oxetane ring in this compound is generally stable under neutral and basic conditions.[14] However, its inherent ring strain makes it susceptible to ring-opening reactions under acidic conditions.[1][3]

-

Lewis and Brønsted Acids: Treatment with strong acids can catalyze the ring-opening, typically leading to the formation of a 1,3-diol derivative after nucleophilic attack at one of the ring carbons. The regioselectivity of the attack depends on the specific reagents and conditions.[15]

-

Nucleophiles with Lewis Acid Activation: The ring can be opened by various nucleophiles in the presence of a Lewis acid catalyst.

Reactivity of the 4-Nitrophenyl Group

The 4-nitrophenyl moiety is a key site for synthetic transformations:

-

Reduction of the Nitro Group: The nitro group can be cleanly reduced to an amine (aniline) using a variety of standard conditions, such as catalytic hydrogenation (H₂, Pd/C), or chemical reduction (e.g., SnCl₂, Fe/HCl).[16] This transformation is fundamental for using the compound as a building block for libraries via amide coupling or other C-N bond-forming reactions.

-

Nucleophilic Aromatic Substitution: While the ether linkage is generally stable, under harsh conditions, the 4-nitrophenoxy group can potentially undergo further SₙAr reactions, displacing the oxetanyloxy group with a stronger nucleophile.

Stability and Storage

This compound is expected to be a stable, solid compound. For long-term storage, it should be kept in a cool, dry place, protected from light and strong acids to prevent degradation.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound makes it a highly strategic tool for researchers.

-

Scaffold Decoration: Following the reduction of the nitro group to an aniline, the resulting 3-(4-aminophenoxy)oxetane becomes a primary building block. This amine can be acylated, sulfonated, or alkylated to rapidly generate a library of compounds, with each member benefiting from the physicochemical advantages conferred by the oxetane ring.

-

Bioisosteric Replacement: The entire 3-phenoxyoxetane unit can be envisioned as a bioisostere for other common groups in drug molecules, such as anilides or benzyl groups, offering a novel vector for property modulation.

-

Linker Chemistry: The bifunctional nature of the molecule allows it to be incorporated as a polar, rigid linker in more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where control over physical properties is paramount.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods like the Williamson ether synthesis. The compound provides a gateway to a diverse range of derivatives by leveraging the reactivity of the nitro group, while the stable oxetane core imparts beneficial physicochemical properties crucial for the development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to confidently synthesize, handle, and strategically deploy this valuable compound in their research endeavors.

References

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 6. chemcd.com [chemcd.com]

- 7. 1356114-04-9|this compound|BLDpharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]

Spectroscopic Elucidation of 3-(4-Nitrophenoxy)oxetane: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3-(4-Nitrophenoxy)oxetane (CAS 1356114-04-9). While peer-reviewed, experimentally-derived spectra for this specific compound are not widely available in public databases, this document presents a detailed set of predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural verification and analysis of this and structurally related molecules. Methodologies for data acquisition and interpretation are detailed to provide a framework for laboratory application.

Introduction and Molecular Structure

This compound is a molecule of interest in medicinal chemistry and materials science, combining the strained, polar oxetane ring with the electron-withdrawing 4-nitrophenoxy moiety. The oxetane ring is a valuable motif in drug discovery, often used as a polar surrogate for gem-dimethyl or carbonyl groups to enhance properties like aqueous solubility and metabolic stability.[1][2] The 4-nitrophenoxy group provides a rigid aromatic scaffold and a potential site for further functionalization.

Accurate structural confirmation is the bedrock of any chemical research. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. This guide outlines the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The structure is not symmetric, and all protons are expected to be chemically distinct.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| Hc | 8.25 | d | 9.2 | 2H | Ar-H (ortho to NO₂) |

| Hb | 7.05 | d | 9.2 | 2H | Ar-H (ortho to O) |

| Ha | 5.30 - 5.20 | m | - | 1H | O-CH (Oxetane C3) |

| Hd' | 5.05 - 4.95 | m | gem = ~7.5, cis = ~7.0 | 2H | CH ₂ (Oxetane C2/C4) |

| Hd | 4.80 - 4.70 | m | gem = ~7.5, trans = ~6.0 | 2H | CH ₂ (Oxetane C2/C4) |

Causality and Interpretation:

-

Aromatic Region: The 4-nitrophenyl group is a classic AA'BB' spin system. The two protons ortho to the strongly electron-withdrawing nitro group (Hc) are deshielded and appear far downfield (~8.25 ppm). The two protons ortho to the electron-donating ether oxygen (Hb) are more shielded and appear upfield (~7.05 ppm). Both signals are expected to be doublets with a typical ortho coupling constant of ~9.2 Hz.

-

Oxetane Methine (Ha): The proton on the carbon bearing the phenoxy group (C3) is the most deshielded of the oxetane protons due to the direct attachment of the electronegative oxygen atom of the ether linkage. It is expected to appear as a multiplet (quintet or similar) around 5.25 ppm due to coupling with the four adjacent methylene protons (Hd and Hd').

-

Oxetane Methylenes (Hd, Hd'): The four methylene protons on the oxetane ring are diastereotopic. They are coupled to each other (geminal coupling) and to the methine proton (vicinal coupling). This complex coupling results in overlapping multiplets. The protons cis to the phenoxy group are typically shifted slightly differently from the trans protons. We predict two distinct multiplets for these four protons in the range of 4.70-5.05 ppm.

Diagram: Molecular Structure and ¹H NMR Assignments

Caption: Figure 1. Structure of this compound with proton labeling.

Predicted ¹³C NMR Data

Carbon NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 (due to low natural abundance of ¹³C).

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment (See Fig. 1 for numbering) | Rationale |

| 162.5 | C1 (Ar-O) | Quaternary carbon attached to ether oxygen, deshielded. |

| 142.0 | C5 (Ar-NO₂) | Quaternary carbon attached to nitro group, deshielded. |

| 126.0 | C3, C7 (Ar-CH) | Aromatic CH ortho to nitro group. |

| 115.0 | C2, C6 (Ar-CH) | Aromatic CH ortho to ether oxygen. |

| 74.0 | C9, C10 (Oxetane CH₂) | Methylene carbons of the oxetane ring, deshielded by ring oxygen. |

| 72.5 | C8 (Oxetane CH) | Methine carbon attached to the ether oxygen, highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with KBr powder and pressing it into a disc.

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 | Medium | C-H Stretch | Aliphatic C-H (Oxetane) |

| ~1590, ~1490 | Strong | C=C Stretch | Aromatic Ring |

| ~1520 | Very Strong | N=O Asymmetric Stretch | Nitro (NO₂) |

| ~1345 | Very Strong | N=O Symmetric Stretch | Nitro (NO₂) |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1040 | Strong | C-O-C Symmetric Stretch | Aryl Ether |

| ~980 | Strong | C-O-C Symmetric Stretch | Oxetane Ring ("breathing") |

Causality and Interpretation:

The IR spectrum is expected to be dominated by characteristic absorptions. The two most prominent features will be the very strong stretches of the nitro group at approximately 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). The presence of the aryl ether linkage will be confirmed by strong C-O-C stretching bands. The strained oxetane ring also has a characteristic symmetric C-O-C stretching mode (ring "breathing") which is typically observed near 980 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced via direct infusion or through a GC or LC inlet.

-

Instrument: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis and/or electrospray ionization (ESI) for accurate mass determination.

-

Acquisition Parameters (EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

-

Data Analysis: The resulting mass spectrum plots relative abundance against m/z. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₉H₉NO₄

-

Molecular Weight: 195.17 g/mol

-

High-Resolution MS (HRMS): Predicted m/z for [M+H]⁺ (ESI): 196.0604; for [M]⁺˙ (EI): 195.0532.

Predicted Fragmentation Pattern (EI):

The molecular ion (M⁺˙) at m/z 195 is expected to be observed. The fragmentation is likely dictated by the cleavage of the ether bond and the decomposition of the oxetane and nitro-phenyl moieties.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Figure 2. Plausible EI fragmentation pathway for this compound.

Causality and Interpretation:

-

m/z 195 (Molecular Ion): The parent peak, confirming the molecular weight.

-

m/z 138: This significant peak would arise from the cleavage of the C3-O bond of the oxetane, resulting in the stable 4-nitrophenoxy radical cation.

-

m/z 122: A subsequent loss of an oxygen atom from the nitro group of the m/z 138 fragment.

-

m/z 57: This peak corresponds to the oxetan-3-yl cation, formed by the alternative cleavage of the C3-O bond.

-

m/z 41: Loss of oxygen from the oxetanyl cation to form an allyl cation.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic blueprint for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the well-established chemical properties of the constituent functional groups. The provided protocols and interpretations offer a robust framework for scientists to confirm the identity and purity of this compound in a laboratory setting. The convergence of data from these orthogonal techniques would provide unequivocal structural proof.

References

An In-depth Technical Guide to 3-(4-Nitrophenoxy)oxetane (CAS Number 1356114-04-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-nitrophenoxy)oxetane, a molecule of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the well-documented utility of the oxetane motif, this document will delve into the compound's properties, potential synthesis, and its relevance in the development of novel therapeutics.

Introduction: The Significance of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural component in contemporary medicinal chemistry.[1][2][3][4] Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacological properties.[3][4][5] The strained four-membered ring is a potent hydrogen bond acceptor, which can improve the aqueous solubility of a molecule without compromising its metabolic stability.[6] Furthermore, the oxetane moiety is often used as a bioisosteric replacement for less favorable functional groups, such as gem-dimethyl or carbonyl groups, leading to improved metabolic profiles and reduced lipophilicity. The presence of the oxetane ring in several FDA-approved drugs, most notably in the taxane family of anticancer agents, underscores its importance in therapeutic design.[4]

This compound incorporates this valuable oxetane scaffold linked to a 4-nitrophenoxy group. The nitroaromatic moiety is a well-known pharmacophore and a versatile synthetic handle, suggesting that this compound could serve as a key building block for a diverse range of biologically active molecules. This guide will explore the characteristics of this compound and its potential applications in the field of drug development.

Physicochemical and Spectroscopic Properties of this compound

Core Properties

| Property | Value | Source |

| CAS Number | 1356114-04-9 | Internal Knowledge |

| Molecular Formula | C₉H₉NO₄ | Internal Knowledge |

| Molecular Weight | 195.17 g/mol | Internal Knowledge |

| Predicted Boiling Point | 315.9 ± 30.0 °C | [7] |

| Predicted Density | 1.297 ± 0.06 g/cm³ | [7] |

Note: Predicted data is for the isomeric compound 3-(4-nitrophenyl)oxetane (CAS 184682-45-9) and should be considered as an estimation for this compound.

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis requires experimental data. However, based on the known spectral characteristics of the oxetane and nitrophenyl moieties, a predicted profile can be outlined.

The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane protons. The protons on the 4-nitrophenoxy ring will likely appear as two doublets in the downfield region (around 7.0-8.5 ppm). The protons of the oxetane ring will exhibit more complex splitting patterns in the upfield region (typically 4.0-5.0 ppm) due to their diastereotopic nature and coupling with each other.

The carbon NMR spectrum will display characteristic signals for the aromatic and oxetane carbons. The carbons of the nitrophenyl group will resonate in the aromatic region (approximately 110-160 ppm), with the carbon bearing the nitro group being the most deshielded. The carbons of the oxetane ring will appear in the aliphatic region, with the carbons attached to the oxygen atom showing a downfield shift (around 60-80 ppm).

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). The C-O-C stretching of the oxetane ring should be visible in the fingerprint region, typically around 980-960 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

The mass spectrum will show the molecular ion peak (M⁺) at m/z 195. Fragmentation patterns would likely involve cleavage of the ether linkage and fragmentation of the oxetane and nitrophenyl rings.

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol

-

Preparation of the Alkoxide: To a solution of 3-hydroxyoxetane (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.

-

Nucleophilic Aromatic Substitution: To the solution of the oxetane alkoxide, add a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in the same anhydrous solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the oxetane ring and the 4-nitrophenoxy group makes this compound a highly attractive building block for the synthesis of novel drug candidates.

The Role of the Oxetane Moiety

As previously discussed, the incorporation of an oxetane can confer several advantages:[1][3][4]

-

Improved Solubility: The hydrogen bond accepting capability of the ether oxygen can enhance aqueous solubility.[6]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups.[5]

-

Reduced Lipophilicity: Replacement of lipophilic groups with the more polar oxetane can improve the overall drug-like properties of a molecule.

-

Conformational Rigidity: The strained ring can lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

The Utility of the 4-Nitrophenoxy Group

The 4-nitrophenoxy moiety serves two primary purposes:

-

Pharmacophore: The nitroaromatic group is a known pharmacophore present in numerous bioactive compounds.

-

Synthetic Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of this compound for generating diverse compound libraries.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the structural components, general laboratory safety precautions should be strictly followed. The presence of a nitroaromatic group suggests that the compound may be energetic and potentially toxic. Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Suppliers

This compound is available from several chemical suppliers, including:

-

BLDpharm

-

Aobchem

-

Oakwood Products, Inc.

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. The strategic combination of the advantageous oxetane moiety and the versatile 4-nitrophenoxy group provides a valuable scaffold for the synthesis of novel, biologically active compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. While further experimental data on its specific properties and reactivity are needed, the information presented in this guide, based on established chemical principles and data from related compounds, provides a solid foundation for researchers and scientists to explore the potential of this intriguing molecule in their drug development programs.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. connectjournals.com [connectjournals.com]

- 7. rsc.org [rsc.org]

- 8. d-nb.info [d-nb.info]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Synthesis of 3-Aryloxyoxetanes

Introduction: The Value Proposition of the Oxetane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of lead compounds. Among these, the oxetane ring, a four-membered cyclic ether, has risen to prominence as a "privileged scaffold." Its introduction into a molecule can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity when compared to more common motifs like gem-dimethyl or carbonyl groups.[1] The 3-aryloxy substitution pattern, in particular, offers a synthetically accessible vector to append a diverse range of aromatic systems, enabling chemists to explore structure-activity relationships (SAR) while benefiting from the oxetane's favorable properties. This guide provides an in-depth analysis of the foundational synthetic strategies that first brought the 3-aryloxyoxetane scaffold to the forefront of organic synthesis.

Core Synthetic Strategy: The Williamson Ether Synthesis

The primary and most historically significant route to 3-aryloxyoxetanes is an intermolecular Williamson ether synthesis. This venerable reaction, dating back to the 19th century, remains a robust and reliable method for forming ether linkages.[2] In the context of 3-aryloxyoxetanes, the strategy involves the reaction of a nucleophilic phenoxide with an electrophilic oxetane bearing a suitable leaving group at the 3-position.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The first step is the deprotonation of a phenol using a suitable base to generate a more nucleophilic phenoxide anion. This anion then performs a backside attack on the electrophilic C3 carbon of the oxetane, displacing the leaving group in a single, concerted step and forming the desired C-O ether bond.

Diagram of the General Synthetic Workflow

Caption: High-level workflow for 3-aryloxyoxetane synthesis.

The Key Electrophile: Activating 3-Hydroxyoxetane

The success of the Williamson ether synthesis hinges on the availability of a suitably activated oxetane electrophile. The most common and accessible precursor is 3-hydroxyoxetane, which can be synthesized from epichlorohydrin.[3] However, the hydroxyl group is a poor leaving group and must be converted into a more reactive species. Sulfonate esters, particularly tosylates (OTs), are ideal for this purpose due to their excellent leaving group ability.

A foundational method for the preparation of 3-(tosyloxy)oxetane was reported by Baum and co-workers in 1983.[1] This precursor is a stable, crystalline solid that serves as a highly effective electrophile for reactions with a wide range of nucleophiles, including phenoxides.

Diagram of the SN2 Mechanism

Caption: Mechanism of the Williamson ether synthesis for 3-aryloxyoxetanes.

Experimental Protocols

The following protocols are representative of the foundational methods for preparing the key precursor and the final 3-aryloxyoxetane product.

Protocol 1: Synthesis of Oxetan-3-yl 4-toluenesulfonate (200)

Adapted from Baum et al., 1983.[1]

-

Reagent Preparation : A solution of 3-hydroxyoxetane (1.0 eq) in water is prepared.

-

Reaction Setup : The solution is cooled in an ice bath, and a solution of sodium hydroxide (NaOH, 1.1 eq) in water is added, keeping the temperature below 10 °C.

-

Addition of Tosyl Chloride : A solution of 4-toluenesulfonyl chloride (TsCl, 1.05 eq) in diethyl ether is added dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction : The mixture is stirred vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Workup : The layers are separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford oxetan-3-yl 4-toluenesulfonate as a white crystalline solid.

Protocol 2: General Synthesis of 3-Aryloxyoxetanes

A generalized protocol based on standard Williamson ether synthesis conditions.

-

Phenoxide Generation : To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), a solution of the desired phenol (1.1 eq) in anhydrous DMF is added dropwise at 0 °C.

-

Activation : The mixture is stirred at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the complete formation of the sodium phenoxide.

-

Nucleophilic Substitution : A solution of oxetan-3-yl 4-toluenesulfonate (1.0 eq) in anhydrous DMF is added to the reaction mixture.

-

Reaction : The mixture is heated to 80-90 °C and stirred for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup : The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with ethyl acetate (3x).

-

Purification : The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 3-aryloxyoxetane.

Data Presentation: Substrate Scope and Yields

The Williamson ether synthesis approach is versatile and accommodates a range of substituted phenols. The electronic nature of the substituent on the phenol can influence the nucleophilicity of the corresponding phenoxide and may require slight modifications to the reaction conditions.

| Phenol Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H (Phenol) | NaH | DMF | 85 | 16 | ~85% (Est.) |

| 4-Methoxy | NaH | DMF | 80 | 18 | >90% (Est.) |

| 4-Nitro | K₂CO₃ | DMF | 90 | 12 | ~75% (Est.) |

| 4-Chloro | NaH | DMF | 90 | 24 | ~80% (Est.) |

| 2-Methyl | KOtBu | THF | 65 (reflux) | 24 | ~70% (Est.) |

| 6-Bromo-1H-indole† | Cs₂CO₃ | DMF | 85 | 48 | 86% |

Yields are estimated based on typical outcomes for Williamson ether syntheses and may vary. †Data for a heteroaromatic N-alkylation, demonstrating the electrophile's reactivity with similar nucleophiles.

Conclusion

The discovery and development of synthetic routes to 3-aryloxyoxetanes have been driven by the increasing recognition of the oxetane scaffold's value in medicinal chemistry. The foundational method, leveraging the principles of the Williamson ether synthesis, provides a direct and modular approach to this important class of compounds. By activating the readily available 3-hydroxyoxetane as its tosylate, chemists gained access to a robust electrophile capable of reacting with a diverse palette of phenols. This initial breakthrough paved the way for the widespread adoption of the 3-aryloxyoxetane motif in drug discovery programs, where it continues to be a valuable tool for optimizing the properties of next-generation therapeutics.

References

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)oxetane: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)oxetane, a heterocyclic compound of increasing interest to the pharmaceutical and life sciences sectors. We will delve into its core physicochemical properties, provide a detailed, mechanistically-grounded protocol for its synthesis, explore robust methods for its analytical characterization, and discuss its strategic importance in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the oxetane scaffold.

Introduction: The Strategic Value of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in medicinal chemistry.[1][2] Historically, concerns over ring strain suggested potential instability; however, the oxetane ring has proven to be remarkably stable under physiological conditions while offering a unique combination of properties.[1] It is frequently employed as a versatile bioisostere, often replacing gem-dimethyl or carbonyl groups to favorably modulate the physicochemical profile of a drug candidate.[1][3]

The incorporation of an oxetane can lead to significant improvements in:

-

Aqueous Solubility: The polar ether functionality enhances hydrogen bond accepting capabilities, often improving solubility.[1][2]

-

Metabolic Stability: The scaffold can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[1]

-

Lipophilicity: It can reduce a compound's lipophilicity, which is beneficial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Molecular Conformation: The rigid, three-dimensional structure of the oxetane ring introduces conformational constraints that can be exploited to enhance binding affinity to biological targets.

This compound serves as a valuable building block, combining the advantageous properties of the oxetane ring with the synthetic versatility of a 4-nitrophenyl group, which can act as a leaving group or be chemically modified.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [4] |

| Molecular Weight | 195.17 g/mol | [4] |

| CAS Number | 1356114-04-9 | [4] |

| Appearance | Expected to be a solid | N/A |

| SMILES | O=--INVALID-LINK--[O-] | [4] |

Below is a two-dimensional representation of the molecular structure.

Caption: Molecular Structure of this compound.

Synthesis and Mechanistic Insights

The formation of the aryl ether linkage in this compound is most reliably achieved via the Williamson ether synthesis .[2][5] This classic Sₙ2 reaction provides a robust and predictable route to ethers.

Causality of Method Selection: The Williamson ether synthesis is chosen for several key reasons:

-

High Reliability: It is one of the most dependable methods for forming ether bonds.[5]

-

Substrate Availability: The starting materials, 4-nitrophenol and an activated oxetane (e.g., 3-tosyloxyoxetane or 3-bromooxetane), are readily accessible.

-

Favorable Mechanism: The reaction involves the attack of a phenoxide nucleophile on an electrophilic carbon of the oxetane ring. Using a good leaving group on the oxetane at the 3-position ensures the Sₙ2 reaction proceeds efficiently.[5] Phenols are significantly more acidic than aliphatic alcohols, meaning a milder base can be used to form the nucleophilic phenoxide, which can reduce potential side reactions.[6]

The proposed synthetic pathway is illustrated below.

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

The following protocol is a self-validating system based on established procedures for Williamson ether synthesis involving phenols and activated alkyl electrophiles.[3][5]

Materials:

-

4-Nitrophenol

-

3-Tosyloxyoxetane (or 3-Bromooxetane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Nucleophile Formation: Stir the mixture at room temperature for 30 minutes. The phenolic proton is removed by the base to form the potassium 4-nitrophenoxide salt in situ.

-

Electrophile Addition: Dissolve 3-tosyloxyoxetane (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement.

-

Workup: Cool the reaction to room temperature and pour it into cold water. This quenches the reaction and precipitates the product while dissolving inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic product will preferentially move into the ethyl acetate layer.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield pure this compound.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane protons. Based on data for similar 3-substituted oxetanes, the following approximate chemical shifts (in CDCl₃) are predicted:[3]

-

δ 8.2-8.3 ppm: A doublet for the two aromatic protons ortho to the nitro group.

-

δ 7.0-7.1 ppm: A doublet for the two aromatic protons ortho to the ether oxygen.

-

δ 5.2-5.4 ppm: A multiplet (quintet) for the single proton at the C3 position of the oxetane ring.

-

δ 4.8-5.0 ppm: A multiplet (triplet of doublets) for the four protons at the C2 and C4 positions of the oxetane ring.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Predicted chemical shifts are:

-

δ ~162 ppm: Aromatic C-O.

-

δ ~142 ppm: Aromatic C-NO₂.

-

δ ~126 ppm: Aromatic CH ortho to NO₂.

-

δ ~116 ppm: Aromatic CH ortho to ether.

-

δ ~74 ppm: Oxetane C2/C4 carbons (CH₂).

-

δ ~68 ppm: Oxetane C3 carbon (CH).

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 196.05, and the [M+Na]⁺ ion at m/z 218.03.

Conclusion

This compound is a valuable chemical entity whose molecular formula is C₉H₉NO₄ and molecular weight is 195.17 g/mol .[4] Its synthesis is readily achievable through robust and well-understood methodologies like the Williamson ether synthesis. The strategic combination of the medicinally-important oxetane ring and a synthetically versatile nitrophenyl group makes it a powerful building block for the development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to synthesize, characterize, and effectively utilize this compound in drug discovery programs.

References

A Technical Guide to the Physicochemical Characterization of 3-(4-Nitrophenoxy)oxetane: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant interest in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, coupled with its ability to serve as a polar bioisostere for commonly used functional groups, have made it a valuable building block in the design of novel therapeutics.[1] 3-(4-Nitrophenoxy)oxetane, in particular, represents a scaffold of interest, combining the strained oxetane ring with the electronically distinct nitrophenoxy moiety. A thorough understanding of the physical properties of such novel compounds, beginning with fundamental characteristics like melting and boiling points, is a prerequisite for its synthesis, purification, characterization, and eventual application in drug development pipelines.

The Significance of Melting and Boiling Points in Drug Development

The melting point of a solid and the boiling point of a liquid are fundamental physical constants.[2] In the context of drug development, these properties are critical for several reasons:

-

Purity Assessment: A sharp and well-defined melting point range is a primary indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.

-

Compound Identification: While not definitive on its own, a measured melting or boiling point can be a crucial piece of data for confirming the identity of a synthesized compound when compared against known values or theoretical predictions.

-

Solid-State Characterization: For solid compounds, the melting point is a key parameter in understanding polymorphism, which can have significant implications for a drug's solubility, stability, and bioavailability.

-

Process Development and Scale-Up: Knowledge of a compound's boiling point is essential for developing purification strategies such as distillation. It also informs decisions on drying conditions and the thermal stability of the compound during manufacturing processes.

Estimated Physical Properties of this compound

In the absence of experimentally determined data for this compound, we can estimate its physical properties by examining related compounds.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| This compound (Target) | Estimated: Solid at room temperature | Estimated: > 250 °C (with potential decomposition) | |

| 4-Nitroanisole | 54[3][4][5] | 274[3][5][6] | |

| 2-[(4-Nitrophenoxy)methyl]oxirane | 67.3[7] | 150-156 @ 3 Torr[7] | |

| 3-(4-nitrophenyl)oxetane | Not available | 315.9 ± 30.0 (Predicted)[8] | |

| Oxetane | -97 | 49-50 |

Analysis and Estimation:

-

Melting Point: The presence of the rigid and polar nitrophenyl group, combined with the ether linkage, suggests that this compound is likely a solid at room temperature. The melting point of 4-nitroanisole (54 °C) and 2-[(4-nitrophenoxy)methyl]oxirane (67.3 °C) provide a reasonable baseline. The addition of the oxetane ring in place of a methyl or glycidyl group may influence crystal packing, but a melting point in a similar range is a plausible starting point for experimental determination.

-

Boiling Point: The high boiling point of 4-nitroanisole (274 °C) and the predicted high boiling point of 3-(4-nitrophenyl)oxetane (315.9 °C) strongly indicate that this compound will have a high boiling point, likely above 250 °C at atmospheric pressure. The presence of the nitro group can also increase the likelihood of decomposition at elevated temperatures. Therefore, distillation would likely need to be performed under reduced pressure.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting and boiling points of a novel compound like this compound.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physical characterization of this compound.

Melting Point Determination: Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature range over which the substance melts is observed and recorded.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder with a spatula.

-

Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample should be tightly packed to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

Ensure the thermometer is correctly positioned with the bulb adjacent to the portion of the capillary tube containing the sample.

-

-

Measurement:

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Interpretation:

-

A pure compound will have a sharp melting point range (typically 0.5-2 °C).

-

A broad melting point range is indicative of impurities.

-

Boiling Point Determination: Microscale Method

For a novel compound that may have been synthesized in small quantities, a microscale method for determining the boiling point is often preferred.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and at which the liquid re-enters the capillary upon cooling corresponds to the boiling point.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube.

-

Take a capillary tube and seal one end using a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or a piece of wire. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a heating block).

-

-

Measurement:

-

Heat the bath gently.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Record the temperature.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

-

-

Considerations for High-Boiling Compounds:

-

Given the estimated high boiling point of this compound, this determination should be performed in a well-ventilated fume hood.

-

If decomposition is observed upon heating, the boiling point should be determined under reduced pressure using a vacuum distillation apparatus. The observed boiling point will be lower than at atmospheric pressure and can be corrected using a nomograph.

-

Causality Behind Experimental Choices

-

Choice of Capillary Method for Melting Point: This method is chosen for its accuracy, reliability, and the small amount of sample required. The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Choice of Microscale Method for Boiling Point: This technique is ideal for research settings where only small quantities of a new compound are available. It minimizes waste and potential hazards associated with heating larger volumes of a potentially unknown substance.

-

Importance of a Calibrated Thermometer: The accuracy of both melting and boiling point determinations is entirely dependent on the accuracy of the temperature measurement. Using a calibrated thermometer is essential for obtaining reliable and reproducible data.